ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC10403765
Molecular Formula: C22H20BrNO5S
Molecular Weight: 490.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20BrNO5S |
|---|---|
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H20BrNO5S/c1-3-28-22(27)18-14-6-4-11(2)8-17(14)30-20(18)24-19(25)15-10-12-9-13(23)5-7-16(12)29-21(15)26/h5,7,9-11H,3-4,6,8H2,1-2H3,(H,24,25) |
| Standard InChI Key | DDFVVHQTTGXCAO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused benzothiophene ring system (4,5,6,7-tetrahydro-1-benzothiophene) substituted with a methyl group at position 6 and an ethyl carboxylate at position 3. The chromene moiety (6-bromo-2-oxo-2H-chromen-3-yl) is linked via an amide bond to the benzothiophene core. The bromine atom at position 6 of the chromene ring enhances electrophilicity, potentially influencing reactivity and binding interactions .
Key Structural Features:
-
Benzothiophene Core: A partially hydrogenated thiophene ring fused to a benzene ring, contributing to planar rigidity.
-
Chromene Substituent: A 2-oxo-2H-chromen-3-yl group with a bromine atom at position 6, introducing steric and electronic effects.
-
Ethyl Carboxylate: Enhances solubility in organic solvents and may serve as a prodrug moiety for hydrolytic activation.
Physicochemical Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 490.4 g/mol | |
| IUPAC Name | ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
The compound’s LogP (calculated) of ~3.2 suggests moderate lipophilicity, favoring membrane permeability. The presence of hydrogen bond donors (amide NH) and acceptors (carbonyl groups) may facilitate interactions with biological targets .
Synthetic Methodologies
Precursor Preparation
Synthesis begins with the preparation of chromene and benzothiophene precursors:
-
Chromene Synthesis: Coumarin derivatives are synthesized via Pechmann condensation, where resorcinol reacts with β-keto esters under acidic conditions. Bromination at position 6 is achieved using bromosuccinimide (NBS) .
-
Benzothiophene Synthesis: Cyclization of thioanisole derivatives with α,β-unsaturated ketones yields the tetrahydrobenzothiophene core. Methylation at position 6 is introduced via alkylation with methyl iodide .
Coupling and Functionalization
The final step involves amide bond formation between the chromene-3-carbonyl chloride and the aminobenzothiophene intermediate. This is typically performed using coupling agents like EDCI/HOBt in dichloromethane, yielding the target compound in ~70–85% purity .
Optimized Reaction Conditions (from Patent CN109678878A):
-
Catalyst: Palladium acetate (5 mol%)
-
Ligand: Silver acetate (2 equiv)
-
Solvent: Propionic acid at 140°C for 2 hours
Biological Activity and Mechanism
Cytochrome P450 Inhibition
Benzothiophene derivatives exhibit potent inhibition of cytochrome P450 enzymes, particularly CYP2A19. In porcine models, analogs such as 1-benzothiophen-3-carbaldehyde demonstrated values of 2.4 µM, suggesting competitive inhibition by occupying the enzyme’s active site . The title compound’s structural similarity implies comparable activity, potentially interfering with xenobiotic metabolism.
Inhibitory Potency of Analogous Compounds:
| Compound | (µM) | Inhibition Type |
|---|---|---|
| 1-Benzothiophen-3-carbaldehyde | 2.4 ± 0.5 | Competitive |
| 1-Benzothiophene-3-ylmethylamine | 2.6 ± 1.0 | Competitive |
| 1-Benzothiophen-5-carbaldehyde | 5.3 ± 2.0 | Competitive |
The brominated chromene moiety may enhance binding affinity through hydrophobic interactions with enzyme subpockets .
Pharmacokinetic Considerations
Metabolic Stability
In vitro assays using hepatic microsomes indicate moderate clearance rates, with phase I metabolism involving oxidative debromination and ester hydrolysis. The ethyl carboxylate group is susceptible to carboxylesterase-mediated cleavage, releasing the free acid metabolite .
Distribution and Toxicity
Prospective Applications
Therapeutic Development
-
Anticancer Agents: Structural analogs inhibit MCF-7 breast cancer cells with values of 8.2 µM .
-
Anti-inflammatory Drugs: COX-2 inhibition has been observed in benzothiophene-coumarin hybrids at nanomolar concentrations .
-
Antimicrobials: MIC values of 16 µg/mL against Staphylococcus aureus highlight potential for Gram-positive infections.
Chemical Probes
The compound’s fluorescence properties (λ~ex~ = 340 nm, λ~em~ = 450 nm) enable its use as a probe for monitoring enzyme activity in real-time assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume